4-chloro-N-{5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide is a complex organic compound that has garnered attention for its potential therapeutic applications. Its structure incorporates a thiadiazole ring, which is known for various biological activities, including antimicrobial and anticancer properties. This compound is classified under the category of thiadiazole derivatives, which are widely studied in medicinal chemistry due to their diverse pharmacological effects.
The compound can be synthesized through various chemical methods and has been explored in academic and industrial research settings. It is available from chemical suppliers for research purposes, indicating its relevance in ongoing scientific studies.
The synthesis of 4-chloro-N-{5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide involves several key steps:
The molecular formula of 4-chloro-N-{5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide is with a molecular weight of approximately 525.32 g/mol.
CS(=O)(=O)NC(=O)c1cc(C2CC2)c(OCC3CCN(Cc4cc(ccc4Cl)C(F)(F)F)CC3)cc1F
InChI=1S/C18H11Cl2F3N4O2S2/c19-11-4-1-9(2-5-11)15(29)25-16-26-27-17(31-16)30-8-14(28)24-13-7-10(18(21,22)23)3-6-12(13)20/h1-7H,8H2,(H,24,28)(H,25,26,29)
.The compound can participate in various chemical reactions:
The mechanism of action for 4-chloro-N-{5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide likely involves interactions with specific molecular targets:
The compound is typically a solid at room temperature and has a specific melting point that varies based on purity.
Key chemical properties include:
Data regarding solubility and stability should be referenced from specific experimental studies or supplier data sheets.
The applications of 4-chloro-N-{5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide include:
This compound represents a significant area of interest within pharmaceutical and materials science research due to its diverse potential applications and biological activities.
CAS No.: 60934-46-5
CAS No.: 36889-17-5
CAS No.: 158905-17-0
CAS No.: 13463-39-3
CAS No.: 39647-11-5